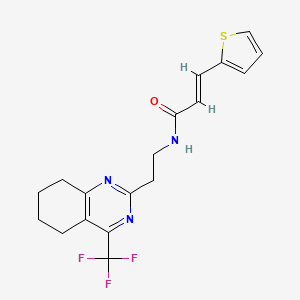

(E)-3-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3OS/c19-18(20,21)17-13-5-1-2-6-14(13)23-15(24-17)9-10-22-16(25)8-7-12-4-3-11-26-12/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,22,25)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCOBOQJSZMZSC-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C=CC3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)/C=C/C3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps that incorporate various functional groups. The trifluoromethyl group is particularly noteworthy due to its influence on biological activity. For instance, compounds with trifluoromethyl substitutions have been shown to enhance lipophilicity and improve interactions with biological targets .

Anticancer Activity

Recent studies have demonstrated that compounds similar to (E)-3-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Compound A , which shares structural similarities with our target compound, showed an IC50 value of 29 μM against the HeLa cell line, indicating promising anticancer properties .

- In a related study focusing on quinazoline derivatives, several compounds demonstrated potent inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in cancer cell proliferation .

The mechanism through which these compounds exert their effects often involves interference with key signaling pathways associated with cancer cell growth and survival. The incorporation of the thiophene moiety has been linked to enhanced interaction with cellular targets due to its ability to form π-stacking interactions .

Case Studies

- Case Study 1: Synthesis and Evaluation

- Case Study 2: Quinazoline Derivatives

Data Tables

| Compound Name | Structure | IC50 (μM) | Target |

|---|---|---|---|

| Compound A | Compound A | 29 | HeLa Cell Line |

| Compound B | Compound B | 15 | EGFR TK Inhibition |

| Compound C | Compound C | 3 | EGFR TK Inhibition |

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that acrylamide derivatives exhibit significant antitumor properties. The incorporation of thiophene and trifluoromethyl groups enhances the biological activity of these compounds. Studies have shown that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds with thiophene moieties have demonstrated antimicrobial activity. The presence of the trifluoromethyl group is known to increase lipophilicity, potentially enhancing membrane permeability and leading to improved antibacterial efficacy. Preliminary studies suggest that derivatives of thiophene-linked acrylamides exhibit promising results against a range of bacterial strains .

Analgesic Effects

Certain acrylamide derivatives have been evaluated for their analgesic properties. The structural framework of (E)-3-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide may contribute to pain relief by modulating neurotransmitter release or inhibiting specific pain pathways .

Materials Science

Polymer Synthesis

The compound can serve as a monomer in the synthesis of functional polymers. Its ability to undergo radical polymerization enables the creation of materials with tailored properties for applications in coatings, adhesives, and drug delivery systems. The incorporation of thiophene units can enhance the electrical conductivity and thermal stability of the resulting polymers .

Nanocomposites

Research has explored the use of thiophene-based compounds in the development of nanocomposites. By integrating (E)-3-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide into nanostructured materials, it is possible to improve mechanical strength and thermal resistance while maintaining lightweight characteristics suitable for various industrial applications .

Organic Synthesis

Building Block in Organic Reactions

The compound can act as a versatile building block in organic synthesis. Its functional groups allow for further derivatization through various chemical reactions such as nucleophilic substitutions and cross-coupling reactions. This versatility makes it an attractive candidate for synthesizing more complex molecules in pharmaceutical research .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Electron-Withdrawing Groups :

- The trifluoromethyl group in the target compound enhances lipophilicity compared to sulfamoyl (compound 5) or nitro groups (compound 5112) .

- Nitro-substituted analogs (e.g., compound 5112) exhibit strong electron-withdrawing effects but may have higher toxicity risks .

Thiazolidinone derivatives (e.g., compound 12 in ) prioritize hydrogen bonding via thioxo groups, whereas acrylamides favor covalent interactions .

Biological Activity :

- Quinazoline-thioacetamides (compound 5) with sulfamoyl groups exhibit anti-inflammatory activity (IC₅₀: 0.8–1.2 µM), suggesting the target compound’s trifluoromethyl group may offer similar or enhanced potency .

- Thiophene-acrylamides (e.g., ) demonstrate antioxidant activity (EC₅₀: 12–18 µM), highlighting the role of the thiophene ring in redox modulation .

Physicochemical Properties

Table 2: Physical Data Comparison

- Melting Points : Higher melting points (e.g., 269°C for compound 5) correlate with crystalline stability due to hydrogen bonding .

- LogP : The target compound’s trifluoromethyl group likely increases LogP compared to sulfamoyl or nitro analogs, improving membrane permeability .

Research Implications and Gaps

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-3-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step processes:

Intermediate Preparation : Formation of the tetrahydroquinazolin-2-yl ethylamine backbone via cyclocondensation of trifluoromethyl-substituted cyclohexanone with guanidine derivatives .

Acrylamide Coupling : Reacting the amine intermediate with (E)-3-(thiophen-2-yl)acryloyl chloride under inert conditions (e.g., dry dichloromethane, triethylamine as base) to form the acrylamide bond .

Purification : Use of reverse-phase HPLC or recrystallization (e.g., methanol/water) to isolate the final product .

- Optimization : Key parameters include temperature control (0–5°C during acylation), stoichiometric ratios (1:1.2 amine:acyl chloride), and inert atmosphere to prevent oxidation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., E-configuration of acrylamide via coupling constants Hz) and substituent positions .

- IR Spectroscopy : Peaks at 1650–1680 cm (C=O stretch) and 1540–1560 cm (N-H bend) validate acrylamide formation .

- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H] peak) and purity (>95%) .

Q. How is the compound screened for initial biological activity, and what assays are recommended?

- Assays :

- Antioxidant Activity : DPPH radical scavenging (IC values) and FRAP assays .

- Anti-inflammatory Testing : In vitro COX-2 inhibition or in vivo carrageenan-induced paw edema models .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s lipophilicity and binding to biological targets?

- Methodology :

- LogP Measurement : Use shake-flask or HPLC-based methods to quantify partition coefficients. The CF group increases lipophilicity (LogP by ~1.5 units), enhancing membrane permeability .

- Molecular Docking : Compare docking scores (e.g., AutoDock Vina) of CF-containing analogs vs. non-fluorinated derivatives to assess binding affinity to targets like COX-2 or kinases .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Approach :

Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) .

Purity Validation : Reanalyze compounds via HPLC to rule out degradation products .

Structural Confirmation : X-ray crystallography or 2D-NMR (e.g., NOESY) to verify stereochemistry discrepancies .

Q. How does the compound’s stability vary under physiological or storage conditions?

- Degradation Studies :

- Thermal Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Acrylamide bonds may hydrolyze in acidic/basic conditions (e.g., t = 24 hrs at pH 2) .

- Photostability : Expose to UV light (ICH Q1B guidelines); thiophene rings are prone to photooxidation, requiring dark storage .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved efficacy?

- SAR Strategies :

- Substituent Variation : Replace thiophene with furan or phenyl groups to modulate electron density .

- Backbone Modification : Introduce methyl groups to the tetrahydroquinazoline ring to enhance steric hindrance and metabolic stability .

- In Silico Screening : Use QSAR models to predict bioactivity of virtual libraries before synthesis .

Methodological Considerations

Q. How are advanced statistical methods applied to optimize synthesis or bioactivity data?

- Examples :

- Response Surface Methodology (RSM) : Design experiments (e.g., Box-Behnken) to optimize reaction yield by varying temperature, solvent, and catalyst .

- ANOVA for Bioassays : Analyze dose-response data (e.g., IC) to identify significant variables (p < 0.05) .

Q. What computational tools are used to predict toxicity or off-target effects?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.